1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene
Description
1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene is an organic compound with a complex structure that includes a cyclohexene ring and a benzene ring
Properties
CAS No. |
73301-31-2 |
|---|---|
Molecular Formula |
C20H30 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
1-[5-(3,4-dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C20H30/c1-15-8-12-20(13-9-15)17(3)6-5-7-19-11-10-16(2)18(4)14-19/h8-9,12-13,17,19H,5-7,10-11,14H2,1-4H3 |
InChI Key |
RPSVAVRHFYVHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(CC1)CCCC(C)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene typically involves multiple steps, including the formation of the cyclohexene ring and the attachment of the benzene ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as changes in chemical reactivity or biological activity. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-3-cyclohexenyl methyl ketone
- 1,4-Dimethyl-4-acetylcyclohexene
- 1,4-Dimethyl-δ-3-tetrahydroacetophenone
Uniqueness
1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene is unique due to its specific structural features, such as the combination of a cyclohexene ring and a benzene ring
Biological Activity
Structural Overview
1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene consists of a cyclohexene ring and a benzene ring, which contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C20H30 |
| Molecular Weight | 270.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 73301-31-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the cyclohexene and benzene rings under specific conditions using catalysts and solvents to achieve high yield and purity .
The biological activity of this compound is primarily characterized by its interaction with various biological molecules. These interactions can influence several biochemical pathways, including:
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic processes, potentially affecting pathways like melanin synthesis.
Melanin Synthesis Enhancement
A notable study investigated the effects of similar compounds on melanin synthesis. The results indicated that certain derivatives could enhance melanogenesis in melanoma cells by activating specific signaling pathways . While this study did not focus directly on our compound, it suggests a potential for similar biological effects.
In Vivo Studies
In vivo studies have shown that compounds structurally related to this compound can induce hyperpigmentation in animal models. This suggests a possible therapeutic application for skin conditions associated with pigmentation disorders .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 1,4-Dimethylcyclohexenyl methyl ketone | Antioxidant properties | Cyclohexene and ketone |
| 1,4-Dimethyl-4-acetylcyclohexene | Enzyme modulation | Cyclohexene and acetyl |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene, and how can yield be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation, leveraging a benzene derivative and a pre-functionalized alkyl chain. Key steps include:
- Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ to activate electrophilic substitution .
- Solvent optimization : Anhydrous dichloromethane or toluene under inert conditions minimizes side reactions .
- Purification : Column chromatography (silica gel, pentane/ethyl acetate gradient) ensures high purity .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and cyclohexene geometry (e.g., coupling constants for double-bond configuration) .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 286.4085) .
Q. What safety protocols are critical during handling?
- Hazard mitigation :
- Inhalation/contact : Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse eyes/skin with water for 15+ minutes and consult a physician .
- Storage : Keep in airtight containers under nitrogen to prevent oxidation of the cyclohexene moiety .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrophilic aromatic substitution sites and steric effects from the dimethylcyclohexene group .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Approach :
- Long-term abiotic/biotic studies : Expose the compound to UV light (photolysis) and microbial consortia in simulated soil/water systems. Monitor degradation via LC-MS/MS .
- Ecotoxicity assays : Use Daphnia magna or algal populations to assess acute/chronic effects, following OECD guidelines .
Q. How does the compound’s stereochemistry influence its physicochemical properties?
- Experimental strategy :
- Chiral separation : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
- Thermodynamic analysis : Differential scanning calorimetry (DSC) to compare melting points and crystallinity of stereoisomers .
Q. What strategies can resolve contradictions in reported reaction kinetics?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
